molecular formula C14H14N2O3S B2692161 N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide CAS No. 1226443-39-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide

Cat. No.: B2692161
CAS No.: 1226443-39-5
M. Wt: 290.34
InChI Key: GDROWDUABVDJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole and 2,4-dimethylthiazole.

    Reaction Steps:

    Reaction Conditions: These reactions often require the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity. Common solvents include dichloromethane or ethanol, and catalysts might include Lewis acids or bases.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions to maximize yield and minimize costs. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might explore its efficacy in treating diseases or its role as a biochemical probe.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The benzodioxole and thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or π-π stacking, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methylthiazol-5-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylthiazol-5-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-4-yl)acetamide

Uniqueness

Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide may exhibit unique properties due to the specific positioning of the methyl groups on the thiazole ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-13(20-9(2)15-8)6-14(17)16-10-3-4-11-12(5-10)19-7-18-11/h3-5H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDROWDUABVDJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.